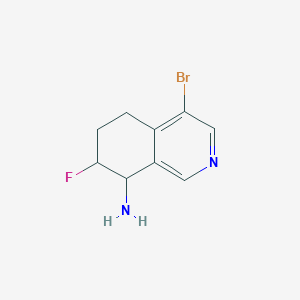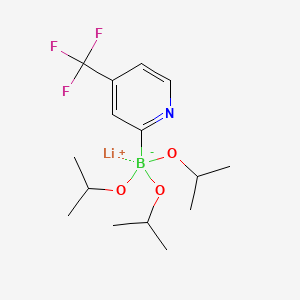![molecular formula C12H20INO2 B13910706 tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-iodospiro[33]heptan-2-yl)carbamate is a synthetic organic compound that features a spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the iodine atom and the tert-butyl carbamate group. Reaction conditions often involve the use of strong bases, iodinating agents, and protective groups to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and applications.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the design of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: It can be employed in the study of biological processes, particularly in the development of probes and inhibitors for various enzymes and receptors.
Wirkmechanismus
The mechanism of action of tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity, potentially leading to more effective therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate can be compared with other spirocyclic carbamates, such as:
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
These compounds share a similar spirocyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and applications. The presence of the iodine atom in this compound makes it particularly useful for further functionalization through substitution reactions, setting it apart from its analogs.
Eigenschaften
Molekularformel |
C12H20INO2 |
|---|---|
Molekulargewicht |
337.20 g/mol |
IUPAC-Name |
tert-butyl N-(2-iodospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WGTCCZNUYFFXCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)



![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)



![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)

![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
